molecular formula C7H8N4O3 B082032 3,7-Dimethyluric acid CAS No. 13087-49-5

3,7-Dimethyluric acid

Cat. No. B082032
CAS RN: 13087-49-5
M. Wt: 196.16 g/mol
InChI Key: HMLZLHKHNBLLJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,7-Dimethyluric acid involves electrochemical oxidation mechanisms that result in its formation along with other products depending on the pH levels. At neutral to slightly alkaline pH (7–9), 4,8-dimethylallantoin emerges as the sole organic product, whereas at lower pH values, additional products like 4-methyl-5-hydroxyhydantoin-5-carboxamide are also observed. These synthesis pathways highlight the compound's reactivity and the influence of pH on its oxidation products (Chen & Dryhurst, 1984).

Molecular Structure Analysis

The molecular structure of 3,7-Dimethyluric acid and its derivatives can be elucidated through electrochemical studies and single crystal X-ray structure analysis. The arrangement of atoms within the compound and its derivatives underscores the complexity and diversity of its structural aspects. Although specific studies directly detailing the molecular structure of 3,7-Dimethyluric acid weren't found, related research on its oxidation and derivatives provides indirect insights into its structural characteristics.

Chemical Reactions and Properties

3,7-Dimethyluric acid undergoes various chemical reactions, producing a range of compounds. The oxidation process, particularly, is notable for yielding different products based on the pH and the method employed (electrochemical or peroxidase-catalyzed). These reactions not only reveal the compound's reactive nature but also its potential to form diverse derivatives under varying conditions (Chen & Dryhurst, 1983).

Scientific Research Applications

  • Electrochemical Oxidation Studies : The electrochemical oxidation of 3,7-Dimethyluric acid in acid solutions has been extensively studied, revealing complex reaction pathways and products. One study observed two voltammetric oxidation peaks, leading to the formation of various intermediate and final products such as 4,8-dimethylallantoin and 4-methyl-5-hydroxyhydantoin-5-carboxamide (Chen & Dryhurst, 1984).

  • Peroxidase-Catalyzed Oxidation : The peroxidase-catalyzed oxidation of 3,7-Dimethyluric acid, which parallels the electrochemical oxidation mechanism, has been studied using type VIII peroxidase from horseradish peroxidase. This enzymatic process leads to the formation of similar intermediate and final products as observed in electrochemical oxidation, highlighting a similarity in the chemical reaction pathways between enzymatic and electrochemical processes (Chen & Dryhurst, 1983).

  • Insights into Biological Redox Chemistry : Another study provided insights into the biological redox chemistry of purines including uric acid and 3,7-Dimethyluric acid. This research highlighted the electrochemical and enzymatic oxidation similarities and their potential applications in understanding biological oxidation processes (Dryhurst, 1985).

  • Comparison with Other Dimethyluric Acids : Comparative studies of electrochemical and enzymic oxidation of different dimethyluric acids, including 1,3-dimethyluric acid, have been conducted to understand the effect of methyl groups on the oxidation mechanism and the formation of different products (Goyal et al., 1997).

  • Nitrosation Studies : The nitrosation of N-methyl derivatives of uric acid, including 3,7-Dimethyluric acid, was explored, showing their potential as vehicles for nitric oxide. These studies provide a basis for understanding the chemical behavior of methylated uric acid derivatives under specific conditions (Suzuki et al., 2010).

  • Antioxidant Properties : Research on the antioxidant properties of methylated analogues of uric acid, including 3,7-Dimethyluric acid, has shown their effectiveness in scavenging free radicals and inhibiting lipid peroxidation, suggesting potential therapeutic applications as antioxidants (Bhat et al., 2001).

Safety And Hazards

According to the safety data sheet, 3,7-Dimethyluric acid is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

3,7-dimethyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156769
Record name 3,7-Dimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,7-Dimethyluric acid

CAS RN

13087-49-5
Record name 3,7-Dimethyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIMETHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
A Lelo, DJ Birkett, JO Miners - Xenobiotica, 1990 - Taylor & Francis
1. The involvement of glutathione (GSH) and cytochrome P-450 in the conversion of theobromine to 6-amino-5-(N-methylformylamino)-1-methyluracil (3,7-DAU) and 3,7-dimethyluric …
Number of citations: 0 www.tandfonline.com
TR Chen, G Dryhurst - Journal of electroanalytical chemistry and interfacial …, 1984 - Elsevier
3,7-Dimethyluric acid gives two voltammetric oxidation peaks (I a and II a ) at a pyrolytic graphite electrode in aqueous solution. The peak I a oxidation is a two-electron reaction giving a …
Number of citations: 0 www.sciencedirect.com
M Poje, I Vicković - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Stereoelectronic effects in oxidative transformations of purines. III. Structure of 4,5-ethylenedioxy-4,5-dihydro-3,7-dimethyluric acid Acta Crystallographica Section C Crystal …
Number of citations: 0 scripts.iucr.org
M Poje, I Vicković - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Stereoelectronic effects in oxidative transformations of purines. II. Structure of 4,5-dihydro-4,5-dimethoxy-3,7-dimethyluric acid Acta Crystallographica Section C Crystal Structure …
Number of citations: 0 scripts.iucr.org
R BLECHER, F LINGENS - 1977 - degruyter.com
1) A bacterium capable of growing aerobically with caffeine (1, 3, 7-trimethylxanthine) assoie source of carbon and nitrogen was isolated from soil. The morphological and physiological …
Number of citations: 0 www.degruyter.com
MJ Arnaud, C Welsch - Journal of Agricultural and Food …, 1979 - ACS Publications
Theobromine, a metabolite of caffeine, is present in food and is also used in pharmacology as a diuretic.[7-mef/t> 7-14C] Theobromine was synthesized and administered by stomach …
Number of citations: 0 pubs.acs.org
OO Akinyinka, A Sowunmi, R Honeywell… - African Journal of …, 2001 - europepmc.org
Consumption of caffeine containing products is very popular in African children, particularly during ill health in the belief that caffeine promotes good health. This study aims to define the …
Number of citations: 0 europepmc.org
SM Tarka Jr, MJ Arnaud, BH Dvorchik… - Clinical Pharmacology …, 1983 - Wiley Online Library
Metabolism and kinetics of a single oral dose of 30 μCi 8‐ 14 C‐theobromine with 10 mg/kg theobromine sodium acetate were studied in six healthy, nonmedicated, nonsmoking men …
Number of citations: 0 ascpt.onlinelibrary.wiley.com
VB Bhat, GR Sridhar, KM Madyastha - Life sciences, 2001 - Elsevier
New water-soluble analogues of 1,3,7-trimethyluric acid with N-1 methyl replaced by various groups were prepared and evaluated for their ability to scavenge hydroxyl radicals as well …
Number of citations: 0 www.sciencedirect.com
RC Smith, JZ Gore, M McKee, H Hargis - Microchemical journal, 1988 - Elsevier
The pK a1 value for uric acid and 11 methylated derivatives of uric acid was determined by titration. The titration curves for uric acid, 3-methyluric acid, and 9-methyluric acid indicated …
Number of citations: 0 www.sciencedirect.com

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